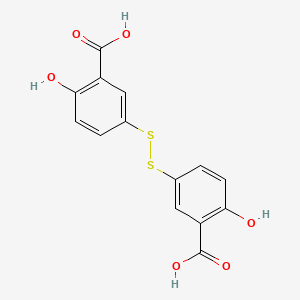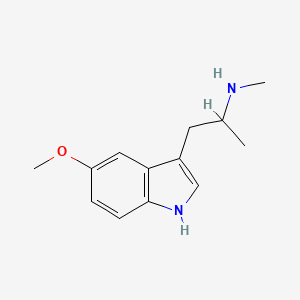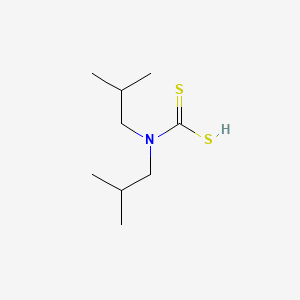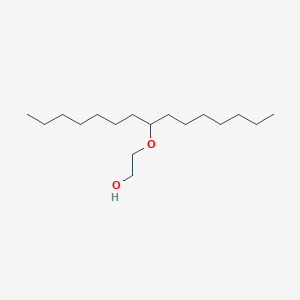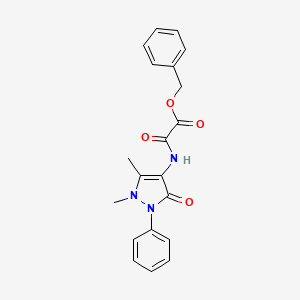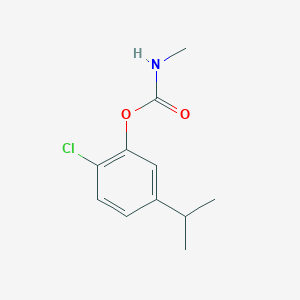
2-Chloro-5-(1-methylethyl)phenol methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(1-methylethyl)phenol methylcarbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.687 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, an isopropyl group, and a methylcarbamate group attached to a phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-methylethyl)phenol methylcarbamate typically involves the reaction of 2-Chloro-5-(1-methylethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-Chloro-5-(1-methylethyl)phenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(1-methylethyl)phenol methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenols and carbamates.
Applications De Recherche Scientifique
2-Chloro-5-(1-methylethyl)phenol methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(1-methylethyl)phenol methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-(1-methylethyl)-, methylcarbamate: Similar in structure but lacks the chloro group.
2-Chloro-5-methylphenol: Similar in structure but lacks the isopropyl and methylcarbamate groups.
Uniqueness
2-Chloro-5-(1-methylethyl)phenol methylcarbamate is unique due to the presence of the chloro, isopropyl, and methylcarbamate groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
2752-81-0 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
(2-chloro-5-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)8-4-5-9(12)10(6-8)15-11(14)13-3/h4-7H,1-3H3,(H,13,14) |
Clé InChI |
CZGFTPWPELNYCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)Cl)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


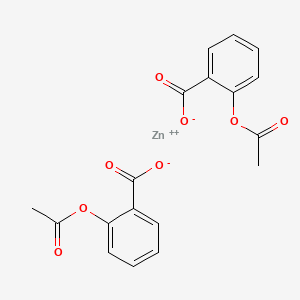
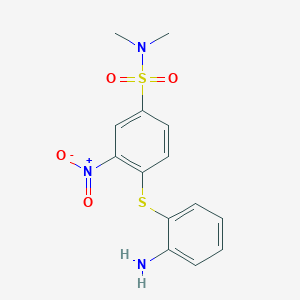

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
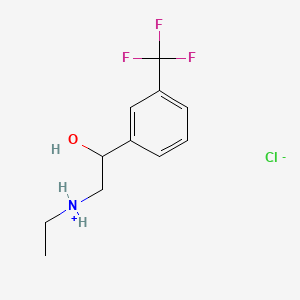
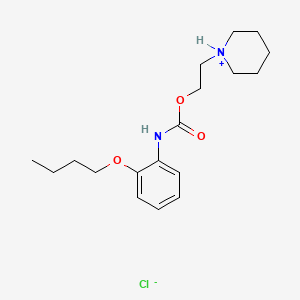
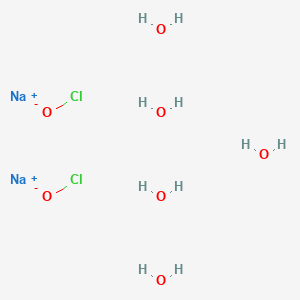
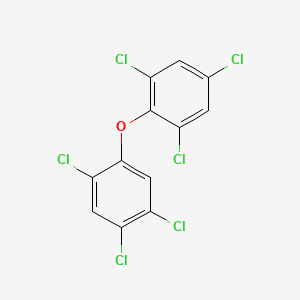
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
